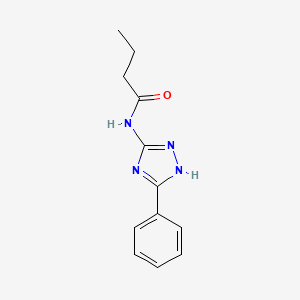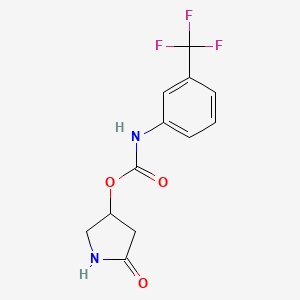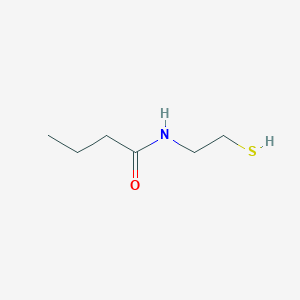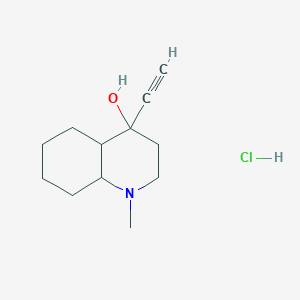
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a phenyl group attached to the triazole ring, which is further connected to a butyramide moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to its specific structural features, such as the phenyl group attached to the triazole ring and the butyramide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
62400-11-7 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c1-2-6-10(17)13-12-14-11(15-16-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
RNBOADGNRXNEPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=NNC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

